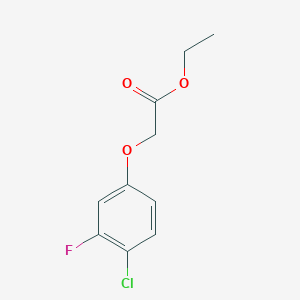

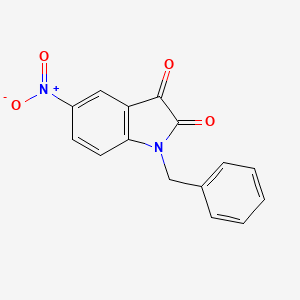

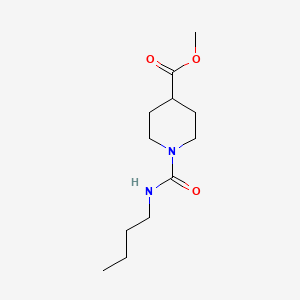

![molecular formula C21H15ClN2O3 B2701280 N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-91-9](/img/structure/B2701280.png)

N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a chemical compound with the CAS number 338778-91-9 . It has a molecular weight of 378.81 and a molecular formula of C21H15ClN2O3 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C21H15ClN2O3 . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 378.81 . Unfortunately, other properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications

Carbon-Carbon Bond Formation

Research highlights the utility of N-substituted benzamides in carbon-carbon bond formation through intramolecular 1,4-dipolar cycloaddition, leading to the synthesis of chromeno[4,3-b]pyridin-2-ones. This reaction pathway showcases the potential of such compounds in constructing complex heterocyclic structures, which are pivotal in medicinal chemistry and materials science Potts, K. T., Dery, M., & Kullnig, R. (1987). Carbon–carbon bond formation by intramolecular 1,4-dipolar cycloaddition: heterocyclic betaines generated in situ from amides and N-substituted amides. Journal of The Chemical Society, Chemical Communications, 840-842.

Fluorescent Sensing

A study on coumarin-based fluorescence probes designed for the selective sensing of Cu2+ ions in water samples illustrates the application of such compounds in environmental monitoring and analytical chemistry. The probes exhibited an instant turn-off fluorescence response to Cu2+ over other metal ions, emphasizing the role of pyridine-analogue coumarin as a highly selective and sensitive sensor Karaoğlu, K., Yılmaz, F., & Menteşe, E. (2017). A New Fluorescent “Turn-Off” Coumarin-Based Chemosensor: Synthesis, Structure and Cu-Selective Fluorescent Sensing in Water Samples. Journal of Fluorescence, 27, 1293-1298.

Anticancer Activity

The design and synthesis of chromeno[4,3-b]pyridine derivatives and their evaluation for anticancer activity, particularly against breast cancer, demonstrate the therapeutic potential of these compounds. Docking studies and molecular docking analyses have identified specific derivatives with high activity toward breast cancer cell lines, indicating the relevance of such compounds in developing new anticancer therapies Abd El Ghani, G. E., Elmorsy, M. A., & Ibrahim, M. E. (2022). Docking Studies on Some Synthesized 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives for Breast Cancer. Polycyclic Aromatic Compounds, 43, 1861-1870.

Polymer Synthesis

The synthesis and characterization of novel poly(coumarin-amide)s incorporating photosensitive coumarin groups within the polymer chain highlight applications in materials science, particularly in the development of polymers with unique optical properties. These polyamides exhibit good thermal properties and film-forming capabilities, useful in various industrial and technological applications Nechifor, M. (2009). Synthesis and properties of novel poly(coumarin-amide)s. Journal of Applied Polymer Science, 116, 1450-1458.

Safety and Hazards

properties

IUPAC Name |

N-benzyl-7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-12-15(20(26)23-11-13-5-3-2-4-6-13)10-17-19(25)16-9-14(22)7-8-18(16)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFIPGBIQUHHFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)